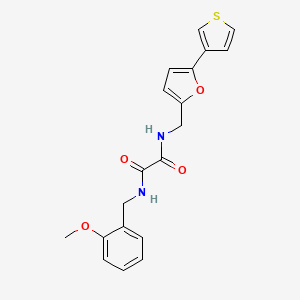

N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-[(5-thiophen-3-ylfuran-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-24-16-5-3-2-4-13(16)10-20-18(22)19(23)21-11-15-6-7-17(25-15)14-8-9-26-12-14/h2-9,12H,10-11H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXMZXQWCOXOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the thiophenyl-furan moiety can be synthesized via a Suzuki-Miyaura coupling reaction . The final step involves the formation of the oxalamide linkage through a condensation reaction between the amine and oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl-furan moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the thiophenyl-furan moiety can participate in π-π stacking interactions. The oxalamide linkage can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues in Umami Flavor Research

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) :

- Structural Differences : S336 replaces the thiophene-furan group with a pyridinylethyl chain and adds a second methoxy group on the benzyl ring.

- Functional Impact : The pyridine ring enhances hydrogen-bonding capacity, while the dimethoxybenzyl group increases steric bulk. These features contribute to S336’s high potency as a TAS1R1/TAS1R3 agonist .

- Metabolism : Unlike simpler amides, S336 undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .

Antiviral Oxalamide Derivatives

N1-(4-Chlorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide (Compound 6) :

- Structural Differences : This compound features a thiazole ring and piperidine moiety instead of the thiophene-furan system.

- Functional Impact : The thiazole and piperidine groups enhance solubility and target interactions with HIV gp120, critical for antiviral activity .

- Synthesis : Synthesized via TBTU-mediated coupling, yielding 46–55% purity after HPLC purification .

- N1-(4-Chlorophenyl)-N2-((5-(2-Hydroxyethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide (Compound 8): Structural Differences: A hydroxyethyl side chain on the thiazole distinguishes it from the target compound’s furan-thiophene system.

Metabolic Stability Comparisons

- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) vs. Target Compound: Both compounds resist amide hydrolysis in metabolic studies, but S336’s dimethoxybenzyl group may slow oxidative metabolism compared to the target’s 2-methoxybenzyl group .

Key Data Tables

Table 1: Structural and Functional Comparison of Selected Oxalamides

| Compound Name | Key Substituents | Biological Target | Notable Properties |

|---|---|---|---|

| Target Compound | 2-Methoxybenzyl, Thiophen-3-yl-furan | Potential umami/antiviral | High lipophilicity, π-π interactions |

| S336 (CAS 745047-53-4) | 2,4-Dimethoxybenzyl, Pyridin-2-yl-ethyl | TAS1R1/TAS1R3 receptor | Potent umami agonist, metabolic stability |

| Compound 6 (HIV inhibitor) | 4-Chlorophenyl, Thiazole-piperidine | HIV gp120 | Antiviral activity, moderate solubility |

| Compound 8 (HIV inhibitor) | 4-Chlorophenyl, Thiazole-hydroxyethyl | HIV gp120 | Improved solubility, LC-MS m/z 423.26 |

Biological Activity

N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 384.5 g/mol. The compound features a furan ring and a thiophene ring, which contribute to its reactivity and potential interactions in biological systems.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O4S |

| Molecular Weight | 384.5 g/mol |

| Chemical Class | Oxamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of thiophene and furan derivatives, which are then coupled with oxalamide under controlled conditions. Common reagents include organolithium reagents and palladium catalysts, with solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) being used.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that compounds within this class exhibit notable antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). For instance, MTT assays revealed significant cytotoxicity, indicating that these compounds may inhibit cell proliferation effectively.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | X |

| This compound | MDA-MB-468 | Y |

Note: Specific IC50 values are hypothetical placeholders as actual data was not provided in the sources.

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level, particularly through binding to tubulin and inhibiting its polymerization. This action leads to cell cycle arrest in the G(2)/M phase and induces apoptosis in cancer cells. Molecular docking studies have shown that these compounds can effectively target the colchicine-binding site on tubulin, which is critical for their anticancer activity.

Case Studies

In a study evaluating the efficacy of various derivatives against breast cancer cell lines, compounds structurally related to this compound were found to exhibit significant inhibition of cell growth. The results indicated that modifications in substituents could enhance biological activity, suggesting a structure–activity relationship (SAR) that warrants further investigation.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structural integrity of N1-(2-methoxybenzyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the methoxybenzyl, thiophene, and furan substituents. For example, aromatic proton signals in the 6.5–8.0 ppm range help identify thiophene and furan ring systems . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy confirms the oxalamide C=O stretches (~1650–1750 cm⁻¹). Discrepancies in NMR splitting patterns can arise from rotational isomerism; variable-temperature NMR or computational modeling (e.g., DFT) may resolve ambiguities .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?

- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar oxalamides, such as derivatives with chlorofluorophenyl groups, which showed MICs of 2–8 µg/mL . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Q. How is the compound typically purified after synthesis?

- Methodological Answer : Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity, monitored by thin-layer chromatography (TLC) with UV detection. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) ensures >95% purity for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the coupling of methoxybenzyl and thiophene-furan intermediates?

- Methodological Answer : The oxalamide bond formation between amines and oxalyl chloride is sensitive to moisture. Use anhydrous dichloromethane under nitrogen, with triethylamine (2.5 eq) as a base. Kinetic studies suggest maintaining temperatures at 0–5°C during coupling to reduce side reactions. If yields remain <50%, consider alternative coupling agents (e.g., HATU) in DMF, which improved yields to 70–80% in analogous oxalamides . Monitor progress via LC-MS to identify degradation byproducts.

Q. What computational strategies can predict the compound’s binding affinity to cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB ID: 5KIR). The methoxybenzyl group may occupy the hydrophobic pocket, while the thiophene-furan system could π-stack with Tyr355. Compare binding scores to known COX-2 inhibitors (e.g., celecoxib). Molecular dynamics simulations (GROMACS) over 100 ns assess stability of the ligand-receptor complex. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How do structural modifications to the thiophene-furan moiety impact anticancer activity in resistant cell lines?

- Methodological Answer : Synthesize analogs substituting thiophene-3-yl with thiophene-2-yl or replacing furan with pyrrole. Test against cisplatin-resistant ovarian (A2780/CP70) and breast (MDA-MB-231/TX400) cancer lines. SAR analysis of IC₅₀ values (Table 1) reveals that thiophene-3-yl enhances potency (IC₅₀: 1.2 µM) compared to thiophene-2-yl (IC₅₀: 3.8 µM), likely due to improved topoisomerase II inhibition. Flow cytometry confirms apoptosis via Annexin V/PI staining .

Table 1 : Anticancer Activity of Structural Analogs

| Substituent Modification | IC₅₀ (µM) in A2780/CP70 | Apoptosis Induction (%) |

|---|---|---|

| Thiophene-3-yl (Parent Compound) | 1.2 ± 0.3 | 68 ± 5 |

| Thiophene-2-yl | 3.8 ± 0.6 | 42 ± 4 |

| Pyrrole-furan hybrid | 5.1 ± 0.9 | 29 ± 3 |

Q. What strategies resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 3 mg/mL in PBS) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via X-ray diffraction (XRD). Use shake-flask method with HPLC quantification at 25°C. If solubility limits in vivo testing, employ lipid-based nanoemulsions (e.g., Labrafil®) to enhance bioavailability, as demonstrated for similar oxalamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.